REACTION_CXSMILES
|
[OH:1][C:2]1[C:3]2[N:4]([N:8]=[CH:9][CH:10]=2)[CH:5]=[CH:6][CH:7]=1.S(C1C=CC(C)=CC=1)(O[CH2:15][CH:16]1[O:18][CH2:17]1)(=O)=O>>[N:8]1[N:4]2[CH:5]=[CH:6][CH:7]=[C:2]([O:1][CH2:15][CH:16]3[O:18][CH2:17]3)[C:3]2=[CH:10][CH:9]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC=1C=2N(C=CC1)N=CC2
|
Name
|
alkali metal salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OCC1CO1)C1=CC=C(C)C=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=C2N1C=CC=C2OCC2CO2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |